H-LEU-AMC

Vue d'ensemble

Description

Le Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine est un substrat peptidique fluorogène principalement utilisé pour les essais d'activité de la leucine aminopeptidase . Ce composé est connu pour sa fluorescence bleu vif lors du clivage enzymatique, ce qui en fait un outil précieux dans la recherche biochimique et médicale .

Applications De Recherche Scientifique

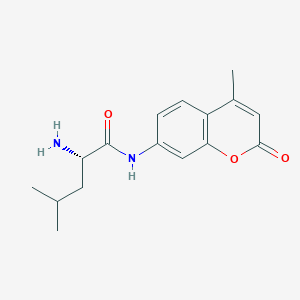

Chemical Properties and Structure

This compound is characterized by the following molecular properties:

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

- IUPAC Name : (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide

The structure features a benzopyran moiety, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The incorporation of amino and carbonyl groups enhances this activity, making (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide a candidate for developing antioxidant therapies.

Neuroprotective Effects

Benzopyran derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration, positions it as a potential therapeutic agent . In vitro studies demonstrated that similar compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. According to recent findings, derivatives of benzopyran exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 mM against resistant strains of Staphylococcus aureus . This suggests potential use in developing new antibiotics.

Case Study 1: Neuroprotection in Animal Models

A study conducted on a rat model of Alzheimer's disease assessed the neuroprotective effects of (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide. The results indicated a significant reduction in cognitive decline when administered at doses of 200 mg/kg, comparable to standard treatments like donepezil. Behavioral tests showed improvements in memory retention and reduced oxidative stress markers in brain tissues .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was evaluated against clinical isolates from hospitalized patients. The results revealed that the compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 1 mM. This positions it as a promising candidate for further development into therapeutic agents against resistant bacterial infections .

Data Tables

Mécanisme D'action

Target of Action

H-LEU-AMC, also known as (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or 7-Leucylamido-4-methylcoumarin, is a fluorogenic peptidyl substrate . Its primary target is Leucine Aminopeptidase (LAP) , an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .

Mode of Action

This compound interacts with its target, Leucine Aminopeptidase, by serving as a substrate analog . Upon hydrolysis by the protease, this compound releases a strongly fluorescent group, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be easily detected at Ex/Em = 350/430nm .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the hydrolysis of proteins by leucine aminopeptidase . The compound serves as a substrate for this enzyme, and upon hydrolysis, it releases the fluorescent AMC group . This process is fundamental to the protein degradation mechanisms employed by bacteria .

Pharmacokinetics

It is soluble in methanol , which suggests that it could be well-absorbed in biological systems. The compound is typically stored at -20°C , indicating that it is stable under low temperatures.

Result of Action

The primary result of this compound’s action is the release of the fluorescent AMC group upon hydrolysis by leucine aminopeptidase . This fluorescence serves as a marker for the activity of the enzyme, allowing researchers to easily monitor and measure the enzyme’s activity .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light exposure . The compound is typically stored at -20°C and should be protected from light . These conditions help maintain the stability and efficacy of the compound. Furthermore, the compound’s fluorescence, a key aspect of its function, can be easily detected in an aqueous environment .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antimicrobial activity, suggesting that it interacts with biomolecules in bacteria to inhibit their growth

Cellular Effects

The effects of (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide on cells are complex and multifaceted. It influences cell function by interacting with various cellular processes. For instance, it has been shown to have antimicrobial activity, suggesting that it can affect bacterial cells by inhibiting their growth

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine implique le couplage de la L-leucine avec la 7-amino-4-méthylcoumarine. La réaction nécessite généralement un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) et un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela comprend l'utilisation d'équipements de synthèse automatisés et des mesures de contrôle qualité strictes pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine subit principalement des réactions d'hydrolyse catalysées par la leucine aminopeptidase .

Réactifs et conditions courants :

Hydrolyse : Hydrolyse enzymatique utilisant la leucine aminopeptidase dans une solution aqueuse tamponnée.

Détection de la fluorescence : Le produit d'hydrolyse, la 7-amino-4-méthylcoumarine, présente une fluorescence qui peut être détectée à l'aide d'un spectrophotomètre de fluorescence.

Produits principaux : Le principal produit formé par l'hydrolyse du Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine est la 7-amino-4-méthylcoumarine .

4. Applications de la recherche scientifique

Le Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine a un large éventail d'applications dans la recherche scientifique :

Biochimie : Utilisé comme substrat pour mesurer l'activité de la leucine aminopeptidase dans divers échantillons biologiques.

Microbiologie : Employé dans des essais de sol basés sur la fluorescence pour étudier l'activité enzymatique microbienne.

Parasitologie : Utilisé pour déterminer l'activité de la leucine aminopeptidase dans Plasmodium falciparum, le parasite responsable du paludisme.

Découverte de médicaments : Sert d'outil dans le criblage d'inhibiteurs de la leucine aminopeptidase, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques.

5. Mécanisme d'action

Le Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine agit comme un substrat pour la leucine aminopeptidase. L'enzyme clive la liaison amide entre la L-leucine et la 7-amino-4-méthylcoumarine, libérant la 7-amino-4-méthylcoumarine fluorescente . Cette fluorescence peut être mesurée quantitativement, fournissant des informations sur l'activité et l'inhibition enzymatique .

Composés similaires :

Chlorhydrate de L-Arginine-7-amido-4-méthylcoumarine : Un autre substrat fluorogène utilisé pour les essais d'activité de l'arginine aminopeptidase.

7-Amino-4-méthylcoumarine : Un fluorophore courant utilisé dans divers essais biochimiques.

Unicité : Le Chlorhydrate de L-Leucine-7-amido-4-méthylcoumarine est unique en raison de sa spécificité pour la leucine aminopeptidase et de sa fluorescence bleu vif, qui fournit un signal clair et mesurable dans les essais enzymatiques .

Comparaison Avec Des Composés Similaires

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for arginine aminopeptidase activity assays.

7-Amino-4-methylcoumarin: A common fluorophore used in various biochemical assays.

Uniqueness: L-Leucine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for leucine aminopeptidase and its bright blue fluorescence, which provides a clear and measurable signal in enzymatic assays .

Activité Biologique

(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. Its structure, characterized by a benzopyran moiety, suggests possible interactions with various biological targets, including enzymes and receptors involved in neurological disorders and cancer.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- SMILES : CC(C)CC@@HC(=O)NC@HC(=O)[C@@]3(C)CO3

Biological Activity Overview

Research indicates that (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide exhibits a range of biological activities:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Selective inhibition of MAO-B has been observed, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cancer therapy .

- Antiproliferative Effects : Preliminary studies indicate that (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide may inhibit the proliferation of various cancer cell lines. The IC50 values for these effects are being investigated to establish its efficacy compared to standard chemotherapeutics .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide on neuronal cell cultures exposed to oxidative stress. Results showed:

- Cell Viability : Over 80% viability at concentrations up to 100 μg/mL.

- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly, indicating its role as an antioxidant .

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines (A549, SGC7901, HT1080) revealed:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis via ROS scavenging |

| SGC7901 | 12.5 | Inhibition of tubulin polymerization |

| HT1080 | 10.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking simulations indicated that (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide binds effectively to the active sites of MAO-B and tubulin:

- Binding Affinity : Strong interactions were noted with key residues involved in enzyme activity.

These interactions support its potential as a therapeutic agent targeting both neurodegenerative disorders and cancer .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAAIHRZANUVJS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216678 | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66447-31-2 | |

| Record name | L-Leucine-7-amido-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Leucylamido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.